molecular formula C18H24ClF3N2O2 B2641872 2-(4-chlorophenoxy)-2-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide CAS No. 2309729-78-8

2-(4-chlorophenoxy)-2-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2641872
CAS No.: 2309729-78-8
M. Wt: 392.85
InChI Key: DAKZCNWHYYJJNX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenoxy group, a trifluoroethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form the intermediate 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with 1-(2,2,2-trifluoroethyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Shares the chlorophenoxy and trifluoromethyl groups but differs in the overall structure.

    1-(2,2,2-trifluoroethyl)piperidin-4-amine: Contains the trifluoroethyl and piperidine moieties but lacks the chlorophenoxy group.

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClF3N2O2/c1-17(2,26-15-5-3-14(19)4-6-15)16(25)23-11-13-7-9-24(10-8-13)12-18(20,21)22/h3-6,13H,7-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKZCNWHYYJJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCN(CC1)CC(F)(F)F)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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